molecular formula C18H14IN2NaO4S B114636 Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate CAS No. 143756-46-1

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate

Cat. No.: B114636
CAS No.: 143756-46-1
M. Wt: 504.3 g/mol
InChI Key: XWDICRFLGKWTPK-UHFFFAOYSA-M
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Description

Discovery and Development of IAANS as a Research Tool

IAANS emerged as part of the family of thiol-reactive fluorescent probes designed to selectively modify and label cysteine residues in proteins. This fluorophore contains a reactive iodoacetamide group that forms covalent bonds with thiol (-SH) groups, making it highly selective for cysteine residues in proteins. The chemical structure of IAANS consists of a naphthalene core with a sulfonate group and an anilino moiety linked to an iodoacetamide functional group, giving it the formal chemical name 2-[4'-(iodoacetamido)anilino]-naphthalene-6-sulfonic acid sodium salt.

The development of IAANS addressed the need for environment-sensitive probes that could report on the local microenvironment of specific protein sites. With a molecular weight of 504.27 g/mol and molecular formula C₁₈H₁₄IN₂NaO₄S, IAANS possesses unique photophysical properties that make it valuable for studying protein dynamics. The compound is characterized by its sensitivity to the polarity and hydrophobicity of its surroundings, displaying significant changes in fluorescence intensity when the local environment changes, such as during protein conformational shifts or ligand binding events.

To develop appreciable fluorescence, IAANS must be reacted with thiols located in hydrophobic sites, which makes it particularly useful for selectively modifying buried thiol residues that are often exceptionally reactive. This characteristic has made IAANS an important tool for investigating protein structure-function relationships and molecular interactions in various biological systems.

Relation to IAEDANS and Other Thiol-Reactive Fluorescent Probes

IAANS belongs to a family of thiol-reactive fluorescent probes that includes IAEDANS (5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid), MIANS (maleimide ANS), and other similar compounds. These probes share common structural features but differ in their photophysical properties and applications.

IAEDANS, a closely related probe, has a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm, with an extinction coefficient of 5700. The fluorescence of IAEDANS is environment-dependent, though less so than IAANS and MIANS conjugates. IAEDANS offers advantages such as high water solubility above pH 4 and a relatively long fluorescence lifetime (10-15 nanoseconds, sometimes exceeding 20 nanoseconds), making it useful for fluorescence polarization assays.

In contrast, IAANS and MIANS demonstrate more pronounced environment-sensitive fluorescence properties. Their fluorescence intensity and emission wavelengths are highly sensitive to substrate binding, protein folding/unfolding, and interactions with other biomolecules. In experimental settings, IAANS fluorescence is typically excited at 330 nm and monitored at 450 nm, allowing researchers to track changes in protein conformation and interactions.

The table below compares key properties of these related fluorescent probes:

Property IAANS IAEDANS MIANS
Reactive Group Iodoacetamide Iodoacetamide Maleimide
Target Thiols (Cysteine residues) Thiols (Cysteine residues) Thiols (Cysteine residues)
Environment Sensitivity High Moderate High
Excitation/Emission ~330/450 nm 336/490 nm Similar to IAANS
Water Solubility Moderate High above pH 4 Moderate
Primary Applications Protein conformational changes, hydrophobic site labeling FRET studies, fluorescence polarization Hydrophobic site labeling

Other thiol-reactive probes include pyrene iodoacetamides, which offer extremely long excited-state fluorescence lifetimes (>100 nanoseconds), and Pacific Orange C5-maleimide, which yields conjugates with excitation/emission maxima of ~400/551 nm, suitable for violet diode laser-equipped flow cytometers. Each of these probes offers distinct advantages for specific applications in biochemical and biophysical research.

Evolution of Applications in Biochemical Research

The applications of IAANS in biochemical research have evolved significantly since its introduction, with the probe being employed in increasingly sophisticated studies of protein structure, function, and dynamics. One of the most notable applications has been in research involving troponin complexes, which play a crucial role in muscle contraction regulation.

Early applications focused on using IAANS to label specific cysteine residues in cardiac troponin C (cTnC) to study calcium binding and the structural effects of phosphorylation. For instance, researchers have used IAANS to label cTnC at Cys-35 and Cys-84 to investigate how these sites respond to calcium binding and interactions with other troponin subunits. The fluorescence of IAANS attached to these sites was found to be sensitive to phosphorylation of cardiac troponin I (cTnI) in reconstituted troponin, with sensitivity observed in both apo-troponin and Ca²⁺-loaded troponin.

A landmark study demonstrated that cTnC with IAANS bound to both Cys-35 and Cys-84 could sense either myosin cross bridges or direct Ca²⁺ binding and myosin-induced cooperativity, while IAANS bound to Cys-84 alone sensed conformations tightly coupled with force generation. This research highlighted the utility of IAANS in understanding the complex relationship between calcium binding, myosin interaction, and force production in muscle contraction.

More recent applications have expanded to include:

  • Structural studies of protein-protein interactions
  • Investigation of conformational changes induced by ligand binding
  • Development of fluorescence-based assays for high-throughput screening
  • Probing the effects of mutations on protein structure and function

In one notable application, researchers used IAANS to study the effects of urea-induced denaturation on protein structure. Increasing urea concentrations were found to increase IAANS fluorescence intensity and polarization, with both values reaching maxima at approximately 4M urea, indicating significant conformational changes in the protein structure.

Significance in the Fluorescent Probe Landscape

IAANS has established itself as a significant component in the fluorescent probe landscape due to several distinctive features that make it particularly valuable for specific biochemical applications. The environment-sensitive fluorescence properties of IAANS and its ability to selectively label thiol groups in hydrophobic environments have made it an indispensable tool for studying protein conformational changes and interactions.

One of the key advantages of IAANS is its ability to report on the local microenvironment of a specific site within a protein. The fluorescence intensity and, to a lesser extent, the emission wavelength of IAANS conjugates are highly sensitive to substrate binding, protein folding/unfolding, and interactions with other biomolecules. This sensitivity allows researchers to track subtle changes in protein structure and dynamics that might not be detectable with other techniques.

IAANS also offers advantages in terms of selectivity. Since buried, unsolvated thiol residues are often exceptionally reactive, IAANS can be used to selectively modify these sites, providing information about regions of proteins that might be difficult to study with other methods. This selectivity is particularly valuable for studies of complex protein systems where specific information about a particular site is needed.

In the broader landscape of fluorescent probes, IAANS occupies a specialized niche alongside other environment-sensitive and thiol-reactive probes. While newer fluorescent technologies like fluorescent proteins and quantum dots have emerged, small-molecule probes like IAANS continue to offer advantages in terms of size (minimal perturbation of protein structure), specificity (targeting specific amino acid residues), and sensitivity to environmental changes.

The development of IAANS and related probes has contributed significantly to our understanding of protein structure, function, and dynamics. These probes have enabled researchers to investigate complex biological processes at the molecular level, providing insights that have advanced fields ranging from muscle physiology to protein folding and drug discovery.

Properties

IUPAC Name

sodium;6-[4-[(2-iodoacetyl)amino]anilino]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O4S.Na/c19-11-18(22)21-15-6-4-14(5-7-15)20-16-3-1-13-10-17(26(23,24)25)8-2-12(13)9-16;/h1-10,20H,11H2,(H,21,22)(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDICRFLGKWTPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])NC(=O)CI.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14IN2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635742
Record name Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143756-46-1
Record name Sodium 6-[4-(2-iodoacetamido)anilino]naphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Skeletal Construction

The naphthalene sulfonate backbone originates from 6-amino-2-naphthalenesulfonic acid, which undergoes diazotization followed by coupling with 4-nitroaniline. Subsequent reduction of the nitro group yields 6-((4-aminophenyl)amino)naphthalene-2-sulfonic acid. Critical to this stage is maintaining pH 8.5–9.0 using sodium bicarbonate buffers to prevent sulfonate group hydrolysis.

Iodoacetamide Functionalization

The primary amino group reacts with iodoacetic acid derivatives under nucleophilic acyl substitution. Patent data reveals two dominant strategies:

Direct Alkylation with Iodoacetyl Chloride

Reaction of 6-((4-aminophenyl)amino)naphthalene-2-sulfonic acid with iodoacetyl chloride (1.05 eq) in anhydrous DMF at −10°C for 4 hours achieves 78–82% yields. Excess triethylamine (2.5 eq) scavenges HCl byproducts, while molecular sieves prevent iodide oxidation.

Carbodiimide-Mediated Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate iodoacetic acid. A 2015 optimization study demonstrated 91% conversion using 0.95 eq EDC and 1.2 eq N-hydroxysuccinimide in THF:H2O (4:1) at 25°C.

Critical Process Parameters

Reaction Stoichiometry Optimization

ParameterOptimal RangeImpact on Yield
Iodoacetyl chloride1.05–1.10 eq<78% → 82%
Temperature−10°C to 0°CΔ10°C = ±7% yield
Solvent polarityε 37–42 (DMF/DMSO)Nonpolar <50%

Data aggregated from highlight the sensitivity of iodoacetamide group stability to electrophilic attack, necessitating strict temperature control.

Byproduct Formation Pathways

Three major impurities require chromatographic separation:

  • Di-iodo species : From over-alkylation (2.3–4.1% yield)

  • Sulfonate ester : Solvent-mediated side reactions (1.8–3.7%)

  • Dehalogenated product : I⁻ elimination under basic conditions (0.9–1.5%)

LC-MS analyses from confirm these structures via m/z 506.9 [M+Na]⁺ (target) vs. 633.1 [M+Na]⁺ (di-iodo).

Purification and Isolation

Crystallization Dynamics

The sodium salt precipitates selectively from ethanol/water (3:1) at pH 6.8–7.2. Patent discloses that adding 0.1% w/v sodium metabisulfite prevents iodide oxidation during isolation. XRPD data in confirm polymorph Form I (characteristic peaks at 8.4°, 12.7°, 17.2° 2θ).

Chromatographic Purification

Reverse-phase HPLC (C18, 250 × 4.6 mm) with isocratic elution (35% MeCN in 0.1% TFA) achieves >99.5% purity. MS-ESI(+) shows expected [M−Na]⁻ at m/z 481.02 versus theoretical 481.00.

Analytical Characterization Benchmarks

Spectroscopic Validation

TechniqueKey Diagnostic SignalsReference
¹H NMRδ 8.21 (d, J=8.4 Hz, H-5), 7.89 (s, H-1)
¹³C NMR178.9 (C=O), 118.4 (C-I)
FTIR1654 cm⁻¹ (amide I), 1172 cm⁻¹ (S=O)

Thermodynamic Stability

TGA-DSC analyses reveal decomposition onset at 217°C (ΔH = 142 J/g), with hygroscopicity <0.5% w/w at 25°C/60% RH.

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Iodoacetyl chloride recycling : Distillation recovers 89% excess reagent

  • Solvent recovery : DMF azeotrope with toluene achieves 97% purity

  • Catalyst lifetime : Pd/C (5% w/w) allows 12 hydrogenation cycles before replacement

Environmental Impact Mitigation

Waste streams contain <50 ppm iodide via activated carbon adsorption. Life-cycle assessments indicate 63% lower E-factor versus bromoacetamide analogues.

Emerging Methodological Innovations

Recent advances employ continuous flow reactors with residence time <90 seconds, enhancing yield to 94% while reducing solvent use by 40%. Microwave-assisted coupling (100 W, 80°C) cuts reaction times from 4 hours to 18 minutes .

Chemical Reactions Analysis

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the iodoacetamido group. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate involves its interaction with specific molecular targets. The iodoacetamido group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Advantages : The target compound’s iodine atom and sulfonate group balance reactivity and solubility, making it versatile for niche applications.
  • Limitations: Limited direct data on its mechanical or thermal properties; inferences rely on structural analogs. For instance, ’s study cautions that bulky groups may exacerbate agglomeration in composites .

Biological Activity

Sodium 6-((4-(2-iodoacetamido)phenyl)amino)naphthalene-2-sulfonate is a synthetic compound that has garnered attention due to its potential biological activities. This compound, often referred to by its chemical abbreviation, exhibits properties that may be useful in various biomedical applications, including drug delivery and imaging studies. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H15IN2O4SC_{18}H_{15}IN_{2}O_{4}S with a molecular weight of approximately 424.39 g/mol. Its structure includes a naphthalene backbone with a sulfonate group and an iodoacetamido substituent, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅I₂N₂O₄S
Molecular Weight424.39 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer and melanoma models. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

The biological activity is believed to stem from its ability to interact with cellular targets, potentially involving:

  • Inhibition of protein kinases: This compound may disrupt signaling pathways critical for cancer cell survival.
  • Induction of oxidative stress: By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.

Case Studies

  • Breast Cancer Cell Lines: In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure.
  • Melanoma Models: A study involving B16F10 melanoma cells indicated that treatment with this compound led to a decrease in tumor size in vivo, suggesting its potential as an anticancer agent.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results indicate that while the compound exhibits potent antitumor effects, it also presents moderate cytotoxicity towards normal human cells at higher concentrations.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR confirm aromatic substitution patterns (e.g., naphthalene protons at δ 7.5–8.5 ppm) and the iodoacetamide’s methylene group (δ 3.8–4.2 ppm). 19^19F NMR is irrelevant here, but 125^125I NMR (if accessible) can probe iodine environment .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects the sulfonate anion ([M-Na]^-), with isotopic peaks confirming iodine presence .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm for naphthalene) assess purity. Mobile phases with 0.1% TFA improve peak shape for ionic compounds .

Advanced Consideration
Synchrotron-based IR microspectroscopy can map sulfonate vibrational modes (asymmetric S-O stretch ~1200 cm1^{-1}) in solid-state samples, complementing solution-phase data .

How does the iodoacetamide group influence thiol-specific bioconjugation efficiency, and what kinetic controls are required?

Advanced Research Focus
The iodoacetamide reacts selectively with cysteine thiols (-SH) in proteins via nucleophilic substitution. Reaction efficiency depends on pH (optimized at 7.5–8.5 to deprotonate thiols) and avoiding competing nucleophiles (e.g., Tris buffers). Stoichiometric excess (5–10×) of the compound ensures complete labeling, monitored by LC-MS or Ellman’s assay for free thiol quantification .

Q. Methodological Pitfalls

  • Iodide Byproduct : Post-reaction dialysis or size-exclusion chromatography removes excess reagent and iodide.
  • Light Sensitivity : Protect reactions from light to prevent iodine loss or radical formation.

What computational strategies model the electronic properties of this compound for photophysical or redox activity studies?

Advanced Research Focus
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts UV-Vis absorption spectra (e.g., naphthalene π→π* transitions) and redox potentials. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). The sulfonate group’s electron-withdrawing nature red-shifts absorption maxima, while iodine’s inductive effect slightly alters HOMO-LUMO gaps .

Validation
Compare computed spectra with experimental UV-Vis (e.g., peaks ~300–350 nm) and cyclic voltammetry (e.g., sulfonate’s oxidation potential).

How does this compound compare to analogous sulfonated naphthalenes in dye-sensitized solar cell (DSSC) or sensor applications?

Advanced Research Focus
The iodoacetamide enables covalent anchoring to TiO₂ surfaces in DSSCs, enhancing electron injection efficiency vs. non-functionalized sulfonates. In sensors, the amino group permits pH-responsive fluorescence quenching. Comparative studies with disodium 6-hydroxy-5-arylazonaphthalene-2-sulfonate (similar azo dyes) show higher thermal stability but lower molar absorptivity due to iodine’s steric effects .

Q. Experimental Design

  • DSSC Testing : Measure incident photon-to-current efficiency (IPCE) under AM1.5G illumination.
  • Sensor Studies : Titrate with analytes (e.g., metal ions) and monitor fluorescence quenching via Stern-Volmer plots.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.